molecular formula C10H11F3N2S B068643 S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea CAS No. 163490-40-2

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

Cat. No.: B068643
CAS No.: 163490-40-2
M. Wt: 248.27 g/mol
InChI Key: LCMOXIFARISMOH-UHFFFAOYSA-N
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Description

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound belonging to the class of trifluoromethylbenzenes. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with an isothiourea moiety. This compound is known for its selective inhibition of neuronal nitric oxide synthase (nNOS), making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea typically involves the reaction of ethyl isothiocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted isothiourea derivatives .

Scientific Research Applications

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea involves the selective inhibition of neuronal nitric oxide synthase (nNOS). This enzyme is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes. By inhibiting nNOS, the compound reduces the production of NO, thereby modulating its effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is unique due to its high selectivity for nNOS over other isoforms of nitric oxide synthase, such as inducible NOS (iNOS) and endothelial NOS (eNOS). This selectivity makes it a valuable tool for studying the specific role of nNOS in various biological processes .

Biological Activity

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea is an organic compound with significant biological activity, particularly as a selective inhibitor of neuronal nitric oxide synthase (nNOS). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring and an isothiourea functional group. Its molecular formula is C₉H₈F₃N₂S, and it is classified under the isothiourea derivatives known for their diverse biological activities.

The primary mechanism of action for this compound involves the selective inhibition of nNOS. This enzyme plays a crucial role in the production of nitric oxide (NO), a signaling molecule involved in various physiological processes such as neurotransmission and vascular regulation. The compound exhibits a binding affinity with a Ki value of 0.32 µM, indicating strong interaction with the enzyme.

Inhibition Kinetics

  • Ki Value : 0.32 µM (indicating high potency against nNOS)
  • Selectivity : Primarily inhibits nNOS without significantly affecting other isoforms of nitric oxide synthase (iNOS or eNOS).

Neuroprotective Effects

Research has demonstrated that this compound can protect neuronal cells from oxidative stress and excitotoxicity by modulating NO levels. This property makes it a candidate for studying neurodegenerative diseases where NO signaling is disrupted.

Cardiovascular Implications

By inhibiting nNOS, this compound may influence vascular tone and blood flow, suggesting potential applications in treating cardiovascular diseases.

Case Studies and Research Findings

  • Study on Neuronal Protection :
    • A study utilized this compound to assess its effects on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and preserved mitochondrial function .
  • Impact on Inflammation :
    • In models of inflammation, this compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential role in managing inflammatory conditions .
  • Effects on Vascular Function :
    • Research involving animal models demonstrated that administration of this compound led to improved endothelial function, highlighting its implications in cardiovascular health.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
S-Ethyl-N-Phenyl-IsothioureaPhenyl group on nitrogenKnown for its role in biological assays
S-Methyl-N-Phenyl-IsothioureaMethyl group instead of ethylDifferent solubility and reactivity
N,N-DiethylisothioureaTwo ethyl groups on nitrogenEnhanced lipophilicity and potential for drug delivery
This compound Trifluoromethyl group on phenyl ringIncreased potency as a NOS inhibitor

Properties

CAS No.

163490-40-2

Molecular Formula

C10H11F3N2S

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate

InChI

InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

LCMOXIFARISMOH-UHFFFAOYSA-N

SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Canonical SMILES

CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Key on ui other cas no.

163490-40-2

Synonyms

S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea
S-ethyl N-(4-(trifluoromethyl)phenyl)isothiourea monohydrochloride
S-ethyl TFMP-isothiourea
S-ethyl-N-(4-(trifluoromethyl)phenyl)isothiourea
TFMPITU

Origin of Product

United States

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